4-(Bromomethyl)-2-fluoro-6-iodopyridine
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Overview
Description
4-(Bromomethyl)-2-fluoro-6-iodopyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromomethyl, fluoro, and iodo substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The fluoro and iodo groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides and reduction to remove halogen substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like iodine monochloride (ICl) for iodination and Selectfluor for fluorination.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Substitution: Introduction of additional halogen or other electrophilic groups on the pyridine ring.
Oxidation and Reduction: Formation of pyridine N-oxides and dehalogenated pyridines.
Scientific Research Applications
4-(Bromomethyl)-2-fluoro-6-iodopyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and molecular probes for studying biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-fluoro-6-iodopyridine involves its interaction with molecular targets through its reactive bromomethyl, fluoro, and iodo groups. These substituents can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity and signaling pathways . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions makes it a versatile tool for chemical biology studies .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and specialty chemicals.
4-(Bromomethyl)coumarin: Employed in the development of fluorescent probes and bioactive molecules.
4-(Bromomethyl)phenylboronic acid: Utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.
Uniqueness
4-(Bromomethyl)-2-fluoro-6-iodopyridine is unique due to the presence of three different halogen substituents on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in medicinal chemistry .
Properties
Molecular Formula |
C6H4BrFIN |
---|---|
Molecular Weight |
315.91 g/mol |
IUPAC Name |
4-(bromomethyl)-2-fluoro-6-iodopyridine |
InChI |
InChI=1S/C6H4BrFIN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
InChI Key |
KXTWKFBZICWCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)I)CBr |
Origin of Product |
United States |
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